molecular formula C18H17N3O4 B2481220 N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide CAS No. 920375-96-8

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide

Cat. No.: B2481220
CAS No.: 920375-96-8
M. Wt: 339.351
InChI Key: RNPDTCANJKZWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide is a complex organic compound that features a furan ring, a pyridazine ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the furan and pyridazine intermediates. These intermediates are then coupled using a suitable linker, such as an ethylene glycol derivative, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines .

Scientific Research Applications

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The furan and pyridazine rings can interact with enzymes or receptors, modulating their activity. The phenoxyacetamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide
  • N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide

Uniqueness

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17(13-25-14-5-2-1-3-6-14)19-10-12-24-18-9-8-15(20-21-18)16-7-4-11-23-16/h1-9,11H,10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPDTCANJKZWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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